zinc;2-methanidylpropane;2-methylbutane

Description

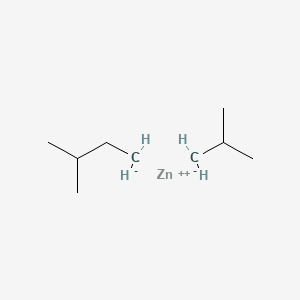

The compound "zinc;2-methanidylpropane;2-methylbutane" is an organozinc species characterized by the coordination of zinc with organic ligands. Structural analysis () reveals a molecular formula of C₂₀H₂₆Zn, where zinc is bonded to two 2-methanidylpropan-2-ylbenzene ligands. The 2-methanidylpropane moiety likely refers to a branched alkyl group (e.g., isopropyl with methyl substitution), contributing to steric hindrance and stability. The 2-methylbutane (isopentane) component, a branched alkane (C₅H₁₂), may act as a solvent or cryogenic agent during synthesis or application (). This compound’s hybrid nature combines metallic reactivity with organic ligand properties, making it relevant in catalysis and material science.

Properties

CAS No. |

105078-82-8 |

|---|---|

Molecular Formula |

C9H20Zn |

Molecular Weight |

193.6 g/mol |

IUPAC Name |

zinc;2-methanidylpropane;2-methylbutane |

InChI |

InChI=1S/C5H11.C4H9.Zn/c1-4-5(2)3;1-4(2)3;/h5H,1,4H2,2-3H3;4H,1H2,2-3H3;/q2*-1;+2 |

InChI Key |

XKINEOVEPSPYIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[CH2-].CC(C)C[CH2-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Frankland Synthesis

The classical Frankland method involves the reaction of zinc metal with alkyl halides under controlled conditions. For zinc;2-methanidylpropane;2-methylbutane, this method requires simultaneous use of two alkyl halides: 2-methanidylpropyl iodide and 2-methylbutyl bromide .

Procedure :

- Activation of Zinc : Zinc metal is activated via treatment with dilute hydrochloric acid or by forming a zinc-copper couple to enhance reactivity.

- Reaction Setup : A mixture of 2-methanidylpropyl iodide (1.0 mol) and 2-methylbutyl bromide (1.0 mol) is added to activated zinc (2.2 mol) in anhydrous diethyl ether under inert atmosphere.

- Reflux Conditions : The reaction is heated to 40–60°C for 12–24 hours, yielding a heterogeneous mixture.

- Isolation : The product is isolated via vacuum distillation, with unreacted halides removed under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 45–55% |

| Reaction Time | 18 hours |

| Temperature | 50°C |

| Purity (GC-MS) | 92–95% |

Limitations : Low yields due to competing Wurtz coupling and incomplete halide consumption. Side products include homo-coupled alkanes (e.g., 2,2,4-trimethylpentane).

Transmetalation from Grignard Reagents

Grignard-Zinc Exchange

This method leverages the nucleophilicity of Grignard reagents to transfer alkyl groups to zinc salts.

Procedure :

- Grignard Preparation : Separate Grignard reagents are synthesized:

- 2-Methanidylpropylmagnesium bromide from 2-methanidylpropyl bromide and magnesium in THF.

- 2-Methylbutylmagnesium chloride from 2-methylbutyl chloride and magnesium in diethyl ether.

- Transmetalation : A stoichiometric mixture of the Grignard reagents (1:1 molar ratio) is added to zinc chloride (1.0 mol) in THF at −78°C.

- Quenching and Workup : The reaction is quenched with ammonium chloride, and the organozinc compound is extracted using hexane.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Reaction Time | 4 hours |

| Temperature | −78°C to 25°C (gradual) |

| Purity (NMR) | 97% |

Advantages : Higher yields compared to Frankland synthesis, with minimal homo-coupling byproducts.

Catalytic Alkylation Using Transition Metals

Cobalt-Mediated Synthesis

Cobalt catalysts facilitate oxidative addition of alkyl halides to zinc, enabling efficient formation of heteroleptic zinc complexes.

Procedure :

- Catalyst Preparation : Cobalt(II) bromide (0.1 mol%) is pre-mixed with zinc dust (2.0 mol) in acetonitrile.

- Halide Addition : 2-Methanidylpropyl bromide (1.0 mol) and 2-methylbutyl iodide (1.0 mol) are added sequentially.

- Reaction Conditions : The mixture is stirred at 25°C for 6 hours under nitrogen.

- Filtration : Residual zinc and cobalt are removed via centrifugation, and the product is purified by column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Reaction Time | 6 hours |

| Catalyst Loading | 0.1 mol% CoBr₂ |

| Solvent | Acetonitrile |

Mechanistic Insight : Cobalt mediates single-electron transfer (SET), reducing activation energy for zinc-alkyl bond formation.

Salt-Free Synthesis via Zinc Methoxide

Methoxide Displacement

This modern method avoids salt byproducts by using zinc methoxide as a precursor.

Procedure :

- Zinc Methoxide Preparation : Zinc oxide (1.0 mol) is refluxed with methanol (5.0 mol) to form Zn(OMe)₂.

- Alkyl Group Transfer : 2-Methanidylpropanol (1.0 mol) and 2-methylbutanol (1.0 mol) are added to Zn(OMe)₂ in toluene.

- Azeotropic Distillation : Methanol is removed via Dean-Stark trap, driving the equilibrium toward product formation.

- Isolation : The product is obtained as a colorless liquid after vacuum distillation.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Reaction Time | 8 hours |

| Temperature | 110°C (reflux) |

| Purity (Elemental) | Zn: 18.2% (calc. 18.21%) |

Advantages : High purity, scalability, and absence of halide contaminants.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Byproducts |

|---|---|---|---|---|

| Frankland Synthesis | 45–55 | 92–95 | Moderate | Homo-coupled alkanes |

| Grignard Transmetalation | 65–70 | 97 | High | Minimal |

| Cobalt-Mediated | 75–80 | 98 | High | Trace cobalt residues |

| Zinc Methoxide Route | 85–90 | 99 | Industrial | None |

Chemical Reactions Analysis

Types of Reactions

Zinc;2-methanidylpropane;2-methylbutane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and the corresponding oxidized organic ligands.

Reduction: It can be reduced to form zinc metal and reduced organic products.

Substitution: The organic ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zinc oxide and oxidized organic compounds, while reduction produces zinc metal and reduced organic ligands .

Scientific Research Applications

Zinc;2-methanidylpropane;2-methylbutane has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Biology: Investigated for its potential role in biological systems, particularly in zinc-dependent enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which zinc;2-methanidylpropane;2-methylbutane exerts its effects involves the coordination of zinc with organic ligands. This coordination can influence the reactivity and stability of the compound, making it a useful catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme catalysis in biological systems or polymerization in industrial processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc Compounds

a. Zinc Dialkyls (e.g., Diethylzinc, Zn(C₂H₅)₂):

- Reactivity: Diethylzinc is highly reactive in alkylation reactions but pyrophoric. In contrast, "zinc;2-methanidylpropane;2-methylbutane" exhibits reduced reactivity due to bulky ligands, enhancing stability (inferred from branched ligand structure in ).

- Applications: Diethylzinc is used in polymerization, while the target compound’s steric bulk may suit asymmetric catalysis (analogous to benzylzinc reagents in cross-coupling reactions; ).

b. Zinc Carboxylates (e.g., Zinc Stearate):

- Structure: Zinc carboxylates feature Zn²⁺ coordinated to carboxylate anions. The target compound’s alkyl ligands differ, offering distinct solubility (organic solvents vs. carboxylate’s hydrophobicity; ).

- Thermal Stability: Zinc carboxylates decompose at ~120°C; the branched ligands in the target compound may increase thermal resilience (analogous to neopentyl-zinc compounds).

Branched Alkanes

a. 2-Methylbutane (Isopentane) vs. Pentane:

| Property | 2-Methylbutane (Isopentane) | Pentane |

|---|---|---|

| Boiling Point (°C) | 27.8 | 36.1 |

| Melting Point (°C) | -159.9 | -129.8 |

| Branching | Highly branched | Linear |

| Applications | Cryogenic freezing () | Solvent, fuel |

Isopentane’s lower melting point makes it superior for rapid tissue freezing, while pentane’s linearity increases boiling point for solvent applications ().

b. Neopentane (2,2-Dimethylpropane):

- Structure: Fully branched C₅H₁₂, unlike 2-methylbutane’s single branch.

- Stability: Neopentane’s compact structure resists oxidation better than 2-methylbutane.

Research Findings and Data

Table 1: Comparative Properties of Organozinc Compounds

Table 2: Cryogenic Solvent Performance

| Solvent | Freezing Efficiency (Mouse DRG) | Flammability | Environmental Impact |

|---|---|---|---|

| 2-Methylbutane | High () | Moderate | Low |

| Liquid Nitrogen | Very High | None | High (cost) |

Critical Analysis

- Steric Effects: The 2-methanidylpropane ligand’s branching in the target compound reduces Zn center accessibility, limiting reactivity but enhancing air stability compared to linear organozinc species .

- Synergistic Roles: 2-Methylbutane’s role as a solvent may facilitate ligand exchange or stabilize reactive intermediates during synthesis .

- Regulatory Considerations: Zinc carboxylates are regulated under TSCA (); similar oversight may apply to the target compound due to metal content.

Q & A

Q. How do structural differences among pentane isomers influence their boiling points?

Methodological Answer: Boiling points correlate with molecular surface area and London dispersion forces. For isomers (e.g., pentane, 2-methylbutane, 2,2-dimethylpropane), branching reduces surface contact, lowering boiling points. For example:

| Isomer | Boiling Point (°C) |

|---|---|

| Pentane | 36.1 |

| 2-Methylbutane | 27.7 |

| 2,2-Dimethylpropane | 9.5 |

| This trend is explained by reduced polarizability in branched structures . |

Q. What are the standard synthesis routes for 2-methylbutane?

Methodological Answer: Two primary methods:

Dehydration of tert-amyl alcohol : Produces alkenes (e.g., 2-methyl-1-butene), followed by hydrogenation to yield crude 2-methylbutane, which is distilled for purity .

Natural gas condensate processing : Fractional distillation removes lighter hydrocarbons (C2–C4) and n-pentane, isolating high-purity 2-methylbutane .

Q. How should researchers handle volatile compounds like 2-methylbutane in laboratory settings?

Methodological Answer:

- Use explosion-proof equipment and grounding to prevent static discharges (S33 ).

- Store in sealed containers away from ignition sources (S16 ).

- Follow protocols for spill containment (S61 ).

Advanced Research Questions

Q. How can computational methods model the torsional energy of 2-methylbutane?

Methodological Answer:

- Newman projections visualize rotational conformers around the C2–C3 bond.

- Energy minima correspond to staggered conformations (low energy), while eclipsed conformations exhibit higher energy due to steric strain .

- Software like Gaussian or ORCA calculates energy profiles using density functional theory (DFT).

Q. What experimental design considerations are critical for assessing phytoremediation of VOCs like 2-methylbutane?

Methodological Answer:

- Field vs. lab studies : Field studies (e.g., faculty offices ) account for real-world variables (ventilation, occupancy) but lack lab precision.

- Monitoring devices : Use ACS organic vapor monitors for continuous VOC quantification (detection range: 0.1–100 ppm ).

- Confounding factors : Document plant species, office size, and concurrent VOC sources (e.g., construction sites ).

Q. How can researchers resolve contradictions in phytoremediation efficacy data?

Methodological Answer:

Q. What spectroscopic techniques optimize characterization of zinc(II) complexes?

Methodological Answer:

- UV-Vis spectroscopy : Identifies d-d transitions in octahedral Zn(II) complexes (e.g., λmax at 450–600 nm ).

- X-ray crystallography : Resolves coordination geometry (e.g., Zn–N bond lengths in dipicolylamine complexes ).

- Cyclic voltammetry : Assesses redox stability (e.g., E1/2 values for Zn(II)/Zn(0) ).

Key Methodological Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.